Positional Isomer Differentiation
The target compound (CAS 1803762-08-4) and its positional isomer ethyl 3-(4-chloro-2-nitrophenyl)propanoate (CAS 1185180-58-8) share identical molecular formula (C₁₁H₁₂ClNO₄) and molecular weight (257.67 g/mol), yet exhibit different substitution patterns: the target compound positions the chloro group at the 3-position relative to the propanoate chain (meta to the alkyl chain, ortho to the nitro group), while the 4-chloro-2-nitro isomer places the chloro group para to the propanoate chain and ortho to the nitro group . This positional difference alters the electronic distribution across the aromatic ring, with the 3-chloro substitution creating distinct electron density patterns that affect nucleophilic aromatic substitution regioselectivity . In drug discovery contexts, the presence of a halogen at specific positions on nitroaromatic scaffolds has been shown to significantly modulate therapeutic action; studies indicate that the chloro substituent acts as an electron-withdrawing group via induction, and its specific positioning relative to the nitro group creates a unique electronic profile not replicated by other positional isomers [1].
| Evidence Dimension | Substitution pattern (chloro group position relative to nitro and propanoate) |
|---|---|
| Target Compound Data | 3-chloro-2-nitrophenyl (chloro ortho to nitro, meta to propanoate chain) |
| Comparator Or Baseline | Ethyl 3-(4-chloro-2-nitrophenyl)propanoate (CAS 1185180-58-8) — 4-chloro-2-nitrophenyl (chloro ortho to nitro, para to propanoate chain) |
| Quantified Difference | Positional isomerism: chloro group shifted from 3-position to 4-position on phenyl ring |
| Conditions | Structural analysis; identical molecular formula and molecular weight (257.67 g/mol) |
Why This Matters
This positional isomerism produces distinct electronic environments that alter reaction regioselectivity in nucleophilic aromatic substitution and reductive cyclization pathways, making the compounds non-interchangeable in synthetic sequences.
- [1] PMC6027522. Nitroaromatic Compounds: Environmental Occurrence, Toxicity, and Biological Activity. National Institutes of Health. View Source
